4-(2-Chloroethyl)-1,2-difluorobenzene

Catalog No.
S13546131
CAS No.
M.F
C8H7ClF2
M. Wt
176.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroethyl)-1,2-difluorobenzene

Product Name

4-(2-Chloroethyl)-1,2-difluorobenzene

IUPAC Name

4-(2-chloroethyl)-1,2-difluorobenzene

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

InChI

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

YFTCZBFVJYIXDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCl)F)F

4-(2-Chloroethyl)-1,2-difluorobenzene is an organic compound characterized by the presence of a difluorobenzene ring substituted with a chloroethyl group. Its chemical formula is C8H8ClF2C_8H_8ClF_2 and it has a molecular weight of 178.6 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to the reactivity imparted by the chloroethyl and difluoromethyl groups.

  • Nucleophilic Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles. This is a common method for modifying the structure of the compound.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other functional groups.
  • Cross-Coupling Reactions: It can also be involved in cross-coupling reactions, such as Suzuki or Heck reactions, which are valuable for synthesizing complex organic molecules .

Several synthetic routes have been developed for producing 4-(2-Chloroethyl)-1,2-difluorobenzene:

  • Direct Halogenation: This method involves the halogenation of 1,2-difluorobenzene using chloroethyl chloride in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: Starting from 4-(Chloromethyl)-1,2-difluorobenzene, treatment with potassium chloride in a polar aprotic solvent can facilitate the substitution of the chloromethyl group with a chloroethyl group .
  • Alkylation Reactions: Reacting 1,2-difluorobenzene with chloroethyl compounds under basic conditions can yield the desired product through alkylation processes.

The applications of 4-(2-Chloroethyl)-1,2-difluorobenzene are diverse:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various pharmaceutical compounds due to its reactive functional groups.
  • Agrochemicals: The compound may be utilized in developing herbicides and pesticides owing to its potential biological activity.
  • Material Science: It can be incorporated into polymer formulations to enhance properties such as thermal stability and chemical resistance.

Interaction studies involving 4-(2-Chloroethyl)-1,2-difluorobenzene focus on its reactivity with biological macromolecules. Preliminary investigations suggest that compounds with similar structures can interact with DNA and proteins through alkylation mechanisms. Such interactions may lead to cytotoxic effects or modulation of biochemical pathways. Further research is necessary to elucidate specific interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4-(2-Chloroethyl)-1,2-difluorobenzene. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Chloromethyl)-3-fluorobenzene456-42-80.93
1-(Chloromethyl)-4-fluorobenzene352-11-40.89
5-(Chloromethyl)-1,2,3-trifluorobenzene732306-27-30.96
1-(Chloromethyl)-3,5-difluorobenzene220141-71-90.89
1-(Chloromethyl)-2,3-difluorobenzene446-57-10.87

Uniqueness

What sets 4-(2-Chloroethyl)-1,2-difluorobenzene apart from these similar compounds is its specific combination of a chloroethyl substituent and a difluorobenzene core. This unique structure may confer distinct reactivity patterns and biological properties that could be advantageous in drug development or agrochemical formulations.

The synthesis of 4-(2-Chloroethyl)-1,2-difluorobenzene represents a significant challenge in aromatic fluorination chemistry due to the specific positioning requirements of both fluorine atoms and the chloroethyl substituent . This compound, with molecular formula C₈H₇ClF₂ and molecular weight of 176.60 g/mol, requires sophisticated synthetic approaches that can achieve regioselective fluorination while maintaining the integrity of the chloroethyl side chain [2] [3].

Traditional Fluorination Techniques

Traditional approaches to synthesizing fluorinated aromatic compounds have historically relied on well-established methodologies that utilize diazonium salt chemistry and thermal decomposition processes [4] [5]. These methods provide reliable pathways for introducing fluorine atoms into aromatic systems, though they often require careful optimization for specific substitution patterns [6] [7].

Balz-Schiemann Reaction Adaptations

The Balz-Schiemann reaction represents one of the most fundamental approaches for synthesizing aryl fluorides through the thermal decomposition of diazonium tetrafluoroborate intermediates [4] [5]. This method involves the transformation of primary aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates, proceeding through an S_N1 mechanism [6] [7].

For 4-(2-Chloroethyl)-1,2-difluorobenzene synthesis, the Balz-Schiemann approach requires sequential fluorination steps starting from appropriately substituted aniline precursors [8] [9]. The reaction mechanism involves initial diazotization under the influence of nitrous acid, followed by treatment with fluoroboric acid to generate the diazonium tetrafluoroborate salt [6]. Thermal decomposition at elevated temperatures yields the corresponding aryl fluoride along with nitrogen gas and boron trifluoride as byproducts [5] [7].

Research has demonstrated that reaction conditions significantly influence the success of Balz-Schiemann fluorination for difluorinated targets [10]. Optimal decomposition temperatures typically range between 90°C and 150°C for most arenediazonium tetrafluoroborate salts, with decomposition enthalpies generally falling within 20-60 kilojoules per mole [10]. For compounds requiring multiple fluorine substitutions, sequential application of the Balz-Schiemann methodology has proven effective, though yields may decrease with each successive fluorination step [11].

Modern adaptations of the Balz-Schiemann reaction have incorporated photochemical decomposition as an alternative to thermal processes [11]. Photochemical fluorodediazoniation using high-power light-emitting diodes at 365 nanometers has achieved product selectivities exceeding 95% with residence times as short as 10 minutes [11]. This approach offers improved control over reaction conditions and reduced formation of side products compared to traditional thermal methods [11].

Diazonium Salt Decomposition Strategies

Diazonium salt decomposition strategies extend beyond the classical Balz-Schiemann approach to encompass various methodologies for achieving fluorination through controlled decomposition processes [8] [9]. These strategies are particularly relevant for synthesizing complex fluorinated aromatics where traditional methods may face limitations [12].

Alternative counterions to tetrafluoroborate have been explored to improve yields for specific substrates [5] [6]. Hexafluorophosphate and hexafluoroantimonate counterions have demonstrated enhanced performance for certain aromatic systems, offering improved thermal stability and decomposition characteristics [4] [5]. The choice of counterion significantly influences both the decomposition temperature and the overall yield of the fluorination process [6].

Solvent-free decomposition approaches have gained attention as environmentally conscious alternatives to traditional solvent-based methods [12]. Research indicates that thermal decomposition can proceed effectively in the absence of solvents, though the presence of solvents generally facilitates better reaction control and prevents the formation of undesirable tars [12]. The solvent choice critically affects the decomposition pathway and product distribution [12].

Innovation in diazonium salt methodology has led to the development of one-pot procedures that eliminate the need for salt isolation [4]. These methods utilize nitrosonium salts such as nitrosonium hexafluoroantimonate to conduct diazotization without intermediate isolation, streamlining the overall synthetic process [4]. Such approaches reduce handling requirements and minimize decomposition during storage [4].

Modern Catalytic Approaches

Contemporary synthetic strategies for fluorinated aromatics increasingly rely on catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group compatibility [13] [14]. These approaches represent significant advances over traditional methods by enabling more precise control over reaction outcomes [15] [16].

Potassium Fluoride-Mediated Halogen Exchange

Potassium fluoride-mediated halogen exchange represents a powerful strategy for introducing fluorine atoms into aromatic systems through nucleophilic substitution mechanisms [13] [17]. This approach is particularly valuable for synthesizing difluorinated aromatics where direct fluorination methods may prove challenging [18].

The halogen exchange process typically employs potassium fluoride in high-boiling polar solvents such as dimethyl sulfoxide or N-methyl-2-pyrrolidone [17]. Reaction temperatures generally range from 180°C to 220°C, with optimal conditions depending on the specific substrate and desired substitution pattern [17]. For polyhalogenated precursors, selective exchange can be achieved by controlling reaction time and temperature [17].

Recent developments in halogen exchange methodology have demonstrated the effectiveness of potassium fluoride-potassium chloride melts for achieving selective fluorination [13]. These molten salt systems provide enhanced nucleophilicity of fluoride ions while maintaining good selectivity for specific halogen positions [13]. The use of fused salt media has proven particularly effective for preparing chlorofluorobenzenes and related compounds [13].

Phase transfer catalysis has emerged as a significant improvement to traditional halogen exchange processes [14] [17]. The incorporation of quaternary ammonium salts as phase transfer agents facilitates the solubilization of potassium fluoride in organic media, dramatically improving reaction rates and yields [14]. Crown ethers have also demonstrated effectiveness in activating potassium fluoride for nucleophilic substitution reactions [14].

Mechanochemical approaches to halogen exchange have gained attention as sustainable alternatives to solution-phase methods [18]. Solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts can achieve efficient fluorination within one hour under ambient conditions [18]. This methodology eliminates the need for high-boiling toxic solvents and simplifies purification procedures [18].

Solvent Systems for Optimal Fluorination

The selection of appropriate solvent systems critically influences the success of fluorination reactions, affecting both reaction rates and product selectivity [14] [19]. Optimal solvent choice must balance multiple factors including substrate solubility, fluoride ion activation, and thermal stability [14].

High-boiling polar aprotic solvents such as sulfolane (tetrahydrothiophene 1,1-dioxide) have traditionally been employed for halogen exchange reactions [14]. Sulfolane provides excellent thermal stability at reaction temperatures while effectively solvating both organic substrates and inorganic fluoride sources [14]. However, the high boiling point of sulfolane can complicate product isolation and purification [14].

Perfluorocarbon fluids have emerged as innovative solvent alternatives that can reduce overall solvent requirements while maintaining reaction efficiency [14]. These chemically inert compounds can replace up to 90% of traditional organic solvents in certain fluorination reactions [14]. Perfluoroperhydrophenanthrene, with its high boiling point of 215°C, has proven particularly effective for halogen exchange processes [14].

Microflow reactor systems have revolutionized solvent utilization in fluorination chemistry by enabling rapid mixing and short reaction times [19] [20]. Flow conditions facilitate efficient fluoride addition and immediate protonation, providing superior yields compared to batch processes [19]. The enhanced mixing in microflow systems allows for more homogeneous reaction conditions, leading to improved product selectivity [19] [20].

Binary solvent systems combining polar and nonpolar components have demonstrated advantages for specific fluorination applications [21]. The polarity of the mobile phase critically affects compound separation and purification, with more polar solvents generally accelerating compound elution through chromatographic media [21]. Optimization of solvent polarity enables fine-tuning of separation conditions for complex product mixtures [21].

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of synthetic methodologies for 4-(2-Chloroethyl)-1,2-difluorobenzene must consider multiple performance criteria including yield, selectivity, reaction conditions, and practical implementation considerations [22] [12]. Each synthetic approach presents distinct advantages and limitations that influence its suitability for specific applications [11] [20].

Yield Optimization Strategies

Yield optimization represents a critical consideration in the development of efficient synthetic routes for fluorinated aromatics [22] [12]. Multiple parameters including temperature, pressure, residence time, and catalyst loading significantly influence overall reaction efficiency [16] [23].

Temperature optimization studies have revealed distinct patterns for different fluorination methodologies [16] [12]. Balz-Schiemann reactions typically achieve optimal yields at decomposition temperatures between 90°C and 150°C, with higher temperatures leading to increased side product formation [10] [12]. In contrast, halogen exchange reactions often require elevated temperatures of 180°C to 220°C for optimal fluoride ion reactivity [17].

Table 1: Comparative Yield Data for Fluorination Methodologies

MethodologyTemperature Range (°C)Typical Yield (%)Reaction TimeKey Advantages
Balz-Schiemann (thermal)90-15065-852-6 hoursWell-established protocol
Balz-Schiemann (photochemical)20-8085-9510-60 minutesMild conditions
Potassium fluoride exchange180-22070-904-12 hoursHigh selectivity
Microflow fluorination20-6076-9710 seconds-10 minutesRapid processing

Flow chemistry optimization has demonstrated remarkable improvements in both yield and reaction time compared to traditional batch processes [19] [20]. Microflow conditions with optimized mixer designs have achieved yields of 76% for fluoroarene synthesis with reaction times as short as 10 seconds [19]. The enhanced mass transfer in flow systems enables more efficient fluoride ion delivery and reduces competing side reactions [19] [20].

Catalyst optimization strategies have focused on enhancing selectivity while maintaining high turnover rates [24] [25]. Iron-catalyzed halogen exchange reactions have demonstrated excellent selectivity for specific fluorination patterns, with theoretical calculations supporting the mechanistic role of iron in activating carbon-fluorine bonds [24]. Multi-objective optimization approaches using machine learning algorithms have identified optimal catalyst loadings and reaction conditions for complex fluorination processes [25].

Stoichiometry optimization plays a crucial role in maximizing yields while minimizing waste generation [22] [23]. Slight molar excesses of fluorinating agents typically provide optimal results, with excess ratios of 1.1 to 1.3 equivalents proving most effective for many systems [22]. However, excessive fluorinating agent quantities can lead to over-fluorination and reduced selectivity [22].

Byproduct Management and Purification

Effective byproduct management and purification strategies are essential for achieving high-purity 4-(2-Chloroethyl)-1,2-difluorobenzene while minimizing environmental impact [26] [27]. The complexity of fluorination reactions often generates multiple byproducts that require sophisticated separation techniques [28].

Distillation remains the primary method for purifying fluorinated aromatic compounds due to their generally favorable volatility characteristics [29] [30]. Vacuum distillation is particularly effective for temperature-sensitive fluorinated products, enabling purification at reduced temperatures while maintaining product integrity [31] [30]. Fractional distillation under reduced pressure typically achieves purities exceeding 95% for fluorinated aromatics [31].

Table 2: Typical Byproducts and Purification Strategies

Byproduct TypeFormation MechanismPurification MethodRemoval Efficiency (%)
Polyhalogenated aromaticsOver-fluorinationColumn chromatography90-95
Defluorinated productsThermal decompositionFractional distillation85-92
Nitrogen-containing residuesIncomplete diazonium decompositionAcid-base extraction95-99
Metallic impuritiesCatalyst residuesLiquid-liquid extraction98-99

Column chromatography provides excellent resolution for separating closely related fluorinated isomers and byproducts [21] [32]. Silica gel chromatography with carefully optimized solvent gradients can achieve baseline separation of geometric and positional isomers [21]. The polarity differences between fluorinated compounds and their non-fluorinated analogs facilitate efficient chromatographic separation [21] [32].

Liquid-liquid extraction techniques prove particularly effective for removing ionic byproducts and catalyst residues from fluorinated organic products [27]. Aqueous-organic partitioning takes advantage of the hydrophobic nature of fluorinated aromatics while effectively removing water-soluble impurities [27]. Sequential extraction with different aqueous phases can achieve near-quantitative removal of specific contaminant classes [27].

Advanced purification techniques including preparative high-performance liquid chromatography and supercritical fluid chromatography offer superior resolution for complex mixtures [27]. These methods are particularly valuable when traditional techniques fail to achieve adequate separation [27]. However, the higher costs and complexity of these techniques generally limit their use to high-value applications [27].

Crystallization techniques, while less commonly applicable to liquid fluorinated aromatics, can provide exceptional purification when suitable crystalline derivatives can be formed [21]. Salt formation with appropriate counterions sometimes enables crystallization-based purification of fluorinated compounds that are otherwise difficult to purify [21].

The comprehensive physicochemical characterization of 4-(2-Chloroethyl)-1,2-difluorobenzene represents a critical aspect of understanding this halogenated aromatic compound. This investigation encompasses detailed structural elucidation through advanced analytical techniques and thorough examination of its thermodynamic properties, providing fundamental insights into its molecular behavior and potential applications.

Structural Elucidation Techniques

The structural characterization of 4-(2-Chloroethyl)-1,2-difluorobenzene relies on sophisticated analytical methodologies that provide complementary information about its molecular architecture. The compound exhibits a molecular formula of C₈H₇ClF₂ with a molecular weight of 176.59 g/mol, characterized by the presence of two fluorine substituents in the ortho positions (1,2-difluoro) and a 2-chloroethyl side chain at the para position relative to the fluorine atoms [1].

The molecular structure features a benzene ring with electron-withdrawing substituents that significantly influence its electronic properties and reactivity patterns. The InChI key YFTCZBFVJYIXDN-UHFFFAOYSA-N provides a unique identifier for this compound, while its canonical SMILES representation FC1=CC(CCCl)=CC=C1F accurately describes the molecular connectivity [1].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for definitive structural determination of organic compounds, providing precise three-dimensional molecular geometry and crystal packing arrangements. While specific crystallographic data for 4-(2-Chloroethyl)-1,2-difluorobenzene remains limited in the current literature, comparative studies on related difluorobenzene derivatives offer valuable structural insights [2] [3].

Related compounds such as (±)-2-{3-[1-(2,4-Difluorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile have been successfully characterized through single-crystal X-ray diffraction, revealing triclinic crystal systems with space group P1̄ [2]. These studies demonstrate that difluorobenzene derivatives typically adopt crystalline forms with specific unit cell parameters, including characteristic bond lengths and angles that reflect the influence of fluorine substitution on the aromatic ring geometry [3].

The crystallographic analysis of halogenated aromatic compounds reveals that the presence of electron-withdrawing groups such as fluorine and chlorine significantly affects intermolecular interactions within the crystal lattice [4] [5]. These structural features are particularly important for understanding the solid-state properties and potential polymorphic behavior of 4-(2-Chloroethyl)-1,2-difluorobenzene.

Advanced Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information through detailed analysis of chemical environments and coupling patterns. The ¹³C NMR spectrum of 4-(2-Chloroethyl)-1,2-difluorobenzene exhibits characteristic signals that reflect the electronic effects of fluorine substitution on the aromatic carbon framework [6] [7].

The aromatic carbon atoms display distinct chemical shift patterns influenced by the electron-withdrawing nature of the fluorine substituents. Carbons directly bonded to fluorine atoms (C-2 and C-6) appear as doublets of doublets in the region of 148-158 ppm, while other aromatic carbons exhibit chemical shifts between 115-140 ppm depending on their proximity to the fluorine atoms [7]. The chloroethyl side chain carbons appear at characteristically different positions, with the methylene carbon adjacent to the aromatic ring (C-7) typically observed around 32-38 ppm and the chloromethylene carbon (C-8) at 42-48 ppm [8] [9].

¹⁹F NMR spectroscopy provides particularly valuable information for fluorinated aromatic compounds, offering excellent sensitivity and resolution for structural characterization [7] [10] [11]. The two fluorine atoms in 4-(2-Chloroethyl)-1,2-difluorobenzene are expected to exhibit similar chemical shifts due to their equivalent electronic environments, appearing as complex multiplets due to coupling with adjacent aromatic protons and potential long-range coupling effects [7].

Advanced NMR techniques, including two-dimensional correlation experiments and multinuclear studies, enable complete assignment of all carbon and fluorine resonances, providing definitive confirmation of the molecular structure and substitution pattern [11]. These spectroscopic methods are particularly valuable for distinguishing between different positional isomers and confirming the regioselectivity of synthetic preparations.

Thermodynamic Properties

The thermodynamic characterization of 4-(2-Chloroethyl)-1,2-difluorobenzene encompasses critical physical properties that govern its behavior under various conditions. Understanding these properties is essential for practical applications, storage considerations, and process development involving this compound.

Phase Behavior and Thermal Stability

The phase behavior of 4-(2-Chloroethyl)-1,2-difluorobenzene reflects the combined influence of its molecular structure and intermolecular forces. While specific thermal data for this compound are not extensively documented in the literature, comparative analysis with structurally related difluorobenzene derivatives provides valuable insights into its expected thermal properties [12] [13] [14].

Related compounds such as 1,2-difluorobenzene exhibit a melting point of -34°C and a boiling point of 92°C, demonstrating the thermal characteristics typical of difluorinated aromatic systems [12] [13]. The presence of the chloroethyl substituent in 4-(2-Chloroethyl)-1,2-difluorobenzene is expected to increase both the melting and boiling points due to increased molecular weight and enhanced intermolecular interactions [15].

The compound likely exists as a liquid at room temperature, consistent with the physical state observed for related halogenated benzene derivatives. The thermal stability of difluorobenzene compounds is generally high, with decomposition temperatures well above their boiling points under normal atmospheric conditions [15] [16]. This thermal stability is attributed to the strong carbon-fluorine bonds and the aromatic ring system's inherent stability.

Phase transition behavior and thermal analysis data would be valuable for understanding the compound's behavior during processing, purification, and storage. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide precise quantitative data on melting points, phase transitions, and thermal decomposition characteristics [16].

Solubility Profile in Organic Media

The solubility characteristics of 4-(2-Chloroethyl)-1,2-difluorobenzene are governed by its molecular polarity, hydrogen bonding capacity, and intermolecular interactions with various solvent systems. As a halogenated aromatic compound with moderate polarity, it exhibits selective solubility patterns that are important for synthetic applications and purification procedures [17] [18] [19].

The compound demonstrates excellent solubility in chlorinated solvents such as dichloromethane and chloroform, with estimated solubilities exceeding 100 g/L [17]. This high solubility in chlorinated media is attributed to favorable dipole-dipole interactions and similar polarizability characteristics between the solute and solvent molecules.

Aromatic hydrocarbon solvents, including toluene and benzene, also provide excellent solvation for 4-(2-Chloroethyl)-1,2-difluorobenzene, with solubilities typically exceeding 100 g/L [18]. The π-π stacking interactions between the aromatic rings contribute to these favorable solubility characteristics, making aromatic solvents particularly useful for recrystallization and purification processes.

Moderate solubility is observed in ether solvents (diethyl ether, tetrahydrofuran), ketones (acetone, methyl ethyl ketone), and ester solvents (ethyl acetate), with estimated ranges of 10-50 g/L [18] [20]. These moderately polar aprotic solvents provide sufficient solvation through dipole interactions while maintaining compatibility with the compound's electronic characteristics.

Poor solubility is expected in protic solvents such as alcohols (methanol, ethanol), with solubilities typically less than 1 g/L [18]. The lack of hydrogen bond donor or acceptor groups in 4-(2-Chloroethyl)-1,2-difluorobenzene limits its interaction with protic solvents, resulting in reduced solubility.

The compound is essentially insoluble in water, with estimated solubility less than 0.1 g/L, consistent with the hydrophobic nature of halogenated aromatic compounds [13] [18]. This limited aqueous solubility is typical for fluorinated aromatic compounds and reflects the non-polar character of the molecular framework despite the presence of electronegative halogen substituents.

Understanding these solubility patterns is crucial for selecting appropriate reaction media, extraction procedures, and purification strategies in synthetic applications. The solubility profile also provides important guidance for environmental fate assessment and handling procedures for this compound.

Data Tables

Table 1: Physical and Chemical Properties of 4-(2-Chloroethyl)-1,2-difluorobenzene

PropertyValue
Molecular FormulaC₈H₇ClF₂
Molecular Weight (g/mol)176.59
CAS Number1341538-99-5
IUPAC Name4-(2-chloroethyl)-1,2-difluorobenzene
InChI KeyYFTCZBFVJYIXDN-UHFFFAOYSA-N
SMILESFC1=CC(CCCl)=CC=C1F
Canonical SMILESFC1=CC(CCCl)=CC=C1F

Table 2: Comparative Structural Analysis with Related Halogenated Benzene Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Similarity Index
4-(2-Chloroethyl)-1,2-difluorobenzene1341538-99-5C₈H₇ClF₂176.591.00
1-(Chloromethyl)-3-fluorobenzene456-42-8C₇H₆ClF144.570.93
1-(Chloromethyl)-4-fluorobenzene352-11-4C₇H₆ClF144.570.89
5-(Chloromethyl)-1,2,3-trifluorobenzene732306-27-3C₇H₄ClF₃180.550.96
1-(Chloromethyl)-3,5-difluorobenzene220141-71-9C₇H₅ClF₂162.560.89

Table 3: Predicted ¹³C Nuclear Magnetic Resonance Chemical Shifts for 4-(2-Chloroethyl)-1,2-difluorobenzene

PositionChemical Shift Range (ppm)Multiplicity
C-1 (Aromatic)125-135Complex multiplet
C-2 (Aromatic)148-158 (C-F)Doublet of doublets
C-3 (Aromatic)115-125Doublet
C-4 (Aromatic)130-140Multiplet
C-5 (Aromatic)115-125Doublet
C-6 (Aromatic)148-158 (C-F)Doublet of doublets
C-7 (CH₂)32-38Triplet
C-8 (CH₂Cl)42-48Triplet

Table 4: Predicted Collision Cross Section Data from Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.03128.2
[M+Na]⁺199.01138.6
[M-H]⁻175.01129.8
[M+NH₄]⁺194.05149.8
[M+K]⁺214.98134.6
[M+H-H₂O]⁺159.02122.5
[M+HCOO]⁻221.02145.5
[M+CH₃COO]⁻235.03180.9

Table 5: Solubility Profile in Various Organic Media

Solvent ClassSolubilityEstimated Range (g/L)Notes
Chlorinated SolventsHigh> 100Excellent solubility in DCM, CHCl₃ [17]
Aromatic HydrocarbonsHigh> 100Good solubility in toluene, benzene [18]
EthersModerate10-50Moderate in diethyl ether, THF [20]
KetonesModerate10-50Moderate in acetone, MEK [18]
EstersModerate10-50Moderate in ethyl acetate [20]
AlcoholsLow< 1Poor in methanol, ethanol [18]
WaterInsoluble< 0.1Practically insoluble [13] [18]

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

176.0204342 g/mol

Monoisotopic Mass

176.0204342 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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